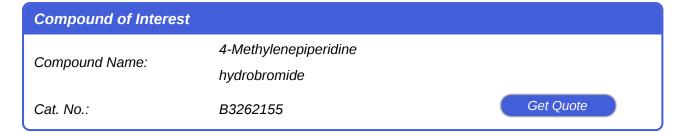


# physical and chemical properties of 4-Methylenepiperidine hydrobromide

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# Technical Guide: 4-Methylenepiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Methylenepiperidine hydrobromide** is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive methylene group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Methylenepiperidine hydrobromide**, detailed experimental protocols for its synthesis, and an exploration of its relevance in therapeutic research.

## **Physicochemical Properties**

**4-Methylenepiperidine hydrobromide** is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. While specific experimental data for some properties of the hydrobromide salt are not readily available in the literature, values for the corresponding free base and hydrochloride salt are provided for reference.



Property	Value	Source
IUPAC Name	4-Methylidenepiperidinium bromide	N/A
Synonyms	4-Methylene-piperidine hydrobromide	
CAS Number	3522-98-3	_
Molecular Formula	C <sub>6</sub> H <sub>12</sub> BrN	_
Molecular Weight	178.07 g/mol	_
Appearance	Solid	
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

## **Spectral Data**

Detailed spectral data for **4-Methylenepiperidine hydrobromide** is not consistently published. However, based on the known structure and data from closely related compounds such as 4-Methylenepiperidine hydrochloride, the expected spectral characteristics are outlined below.

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the methylene group, as well as the protons on the piperidine ring. The exact chemical shifts would be influenced by the solvent and the presence of the hydrobromide salt.

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum should display distinct peaks for the sp<sup>2</sup>-hybridized carbons of the methylene group and the sp<sup>3</sup>-hybridized carbons of the piperidine ring.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching of the alkyl and vinyl groups, C=C stretching of the methylene group, and N-H stretching of the piperidinium ion.



Mass Spectrometry (MS): The mass spectrum of the free base (4-Methylenepiperidine) would show a molecular ion peak (M<sup>+</sup>) at m/z 97.16. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the piperidine ring.

## **Chemical Properties and Reactivity**

**4-Methylenepiperidine hydrobromide** possesses a secondary amine within a cyclic structure and a reactive exocyclic double bond.

- Acidity/Basicity: The piperidinium proton is acidic, and the compound will react with bases to liberate the free base, 4-methylenepiperidine.
- Reactivity of the Methylene Group: The double bond can undergo various addition reactions, such as hydrogenation to form 4-methylpiperidine, or reactions with electrophiles. It can also participate in polymerization reactions.
- N-Functionalization: The secondary amine of the free base is nucleophilic and can be readily
  functionalized through reactions such as acylation, alkylation, and reductive amination to
  introduce a wide variety of substituents.

## **Experimental Protocols**

The synthesis of **4-Methylenepiperidine hydrobromide** typically involves a multi-step process, often starting from a protected 4-piperidone derivative. A common and effective route is via the Wittig reaction to introduce the methylene group, followed by deprotection and salt formation.

# Synthesis of 1-Benzyl-4-methylenepiperidine via Wittig Reaction

This protocol is adapted from procedures described in the patent literature.

#### Materials:

- 1-Benzyl-4-piperidone
- Methyltriphenylphosphonium bromide



- Potassium tert-butoxide
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methyltriphenylphosphonium bromide.
- Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
- Slowly add a solution of potassium tert-butoxide in THF to the suspension with vigorous stirring.
- Allow the resulting yellow-orange ylide solution to stir at 0 °C for 30 minutes.
- Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise to the ylide solution at 0
   °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.



• Purify the crude 1-benzyl-4-methylenepiperidine by column chromatography on silica gel.

Caption: Synthesis of 1-Benzyl-4-methylenepiperidine.

## **Debenzylation and Hydrobromide Salt Formation**

This procedure is a general method for the debenzylation of N-benzyl amines and subsequent salt formation.

#### Materials:

- 1-Benzyl-4-methylenepiperidine
- 1-Chloroethyl chloroformate
- Methanol
- Dichloromethane (DCM)
- Hydrobromic acid (48% aqueous solution)

#### Procedure:

- Dissolve 1-benzyl-4-methylenepiperidine in anhydrous DCM.
- Cool the solution to 0 °C.
- Add 1-chloroethyl chloroformate dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Remove the solvent under reduced pressure.
- Add methanol to the residue and heat the solution to reflux for 1-2 hours.
- Cool the solution and remove the methanol under reduced pressure.
- Dissolve the resulting crude 4-methylenepiperidine hydrochloride in a minimal amount of water.



- Add a stoichiometric amount of a strong base (e.g., NaOH) to liberate the free base.
- Extract the free base with a suitable organic solvent (e.g., diethyl ether).
- Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and cool in an ice bath.
- Add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.
- Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-methylenepiperidine hydrobromide.

Caption: Debenzylation and salt formation workflow.

## **Role in Drug Discovery and Development**

While specific biological activities of **4-Methylenepiperidine hydrobromide** are not extensively documented, the 4-methylenepiperidine core is a key structural motif in various pharmacologically active compounds. The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.

Derivatives of 4-methylenepiperidine have been investigated for a range of therapeutic applications, including:

- Antifungal Agents: 4-Methylenepiperidine is a key intermediate in the synthesis of the antifungal drug efinaconazole.
- Antitubercular Agents: The 4-methylenepiperidine core has been incorporated into inhibitors
  of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a promising target in the
  menaquinone pathway of Mycobacterium tuberculosis.
- CNS Agents: The piperidine nucleus is prevalent in many centrally acting agents, and modifications of the 4-position can modulate receptor binding and activity.

The exocyclic methylene group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Relevance of the 4-methylenepiperidine core.



## Safety and Handling

Specific safety data for **4-Methylenepiperidine hydrobromide** is limited. However, based on data for the hydrochloride salt, it should be handled with care. It is advisable to treat it as a potentially harmful substance. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**4-Methylenepiperidine hydrobromide** is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, primarily via the Wittig reaction, is well-established, providing access to a scaffold with significant potential for the development of new therapeutic agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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